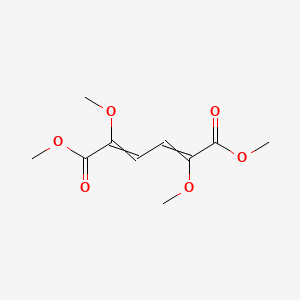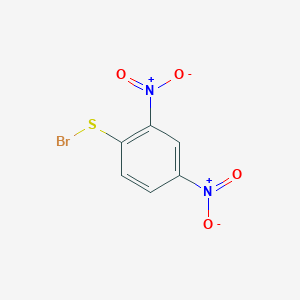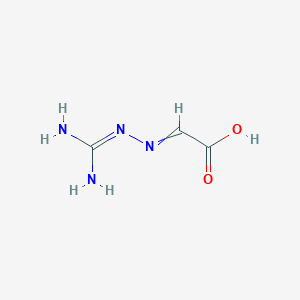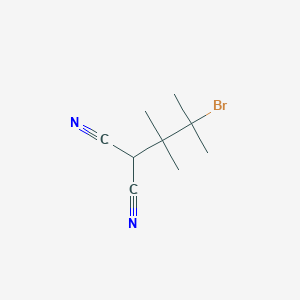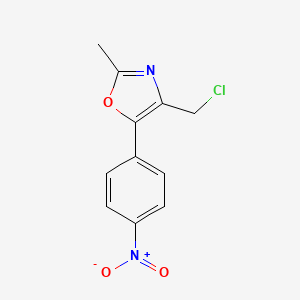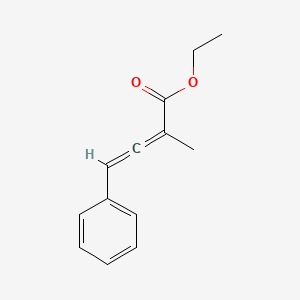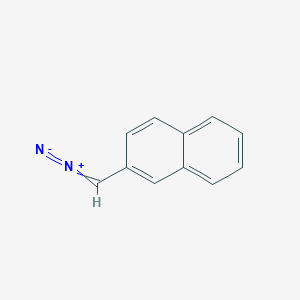![molecular formula C12H18N2O2 B14736349 acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 5153-64-0](/img/structure/B14736349.png)
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that combines the structural features of acetic acid, pyrrolidine, and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidine and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures to form intermediate derivatives . Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyridine ring can participate in oxidation-reduction processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing heterocycle with significant clinical diversity.
Uniqueness
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the combination of pyrrolidine and pyridine rings in its structure. This dual presence enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5153-64-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C2H4O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2(3)4/h2,4,6,8,10H,3,5,7H2,1H3;1H3,(H,3,4)/t10-;/m0./s1 |
InChI Key |
CPCNAMNNSLASDC-PPHPATTJSA-N |
Isomeric SMILES |
CC(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)O.CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)

